1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEONMIVDKVGTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Synthetic Route Overview:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-chlorobenzyl isocyanate + 1-methyl-1H-indole-3-amine | Stirring at controlled temperature | 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea |
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets. Its unique structure allows it to function as a potential inhibitor of specific enzymes involved in cancer progression.
Mechanisms of Action :
- Modulation of signaling pathways related to cell proliferation.
- Potential induction of apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea exhibit significant anticancer properties across various cell lines, including:
- Breast cancer
- Lung cancer
- Prostate cancer
A study demonstrated that the compound could promote the re-expression of silenced tumor-suppressor genes, thereby inducing apoptosis and cell cycle arrest in cancer cells.
Urease Inhibition
In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may act as urease inhibitors, which is critical for treating conditions like kidney stones and peptic ulcers. The presence of functional groups in the urea derivatives can significantly influence their inhibitory efficacy.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various indole derivatives, including 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea. The results indicated that this compound exhibited potent cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.
Case Study 2: Urease Inhibition
In vitro studies on urease inhibition demonstrated that derivatives similar to this compound showed promising results in inhibiting urease activity. The study highlighted how structural modifications could enhance the inhibitory efficacy against urease, suggesting potential therapeutic applications in managing urease-related disorders.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea
- 1-(4-methylbenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrrol-3-yl)urea
Uniqueness
1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both the chlorobenzyl and methylindole groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-Chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structure, featuring a urea moiety linked to a 1-methyl-1H-indole and a 4-chlorobenzyl group, suggests significant potential for various biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings.
1. Antioxidant Activity
Research has demonstrated that 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits significant antioxidant properties. A study evaluated its effects on human dopaminergic neuroblastoma cells (SH-SY5Y) subjected to hydrogen peroxide (H2O2)-induced oxidative stress. The results indicated that the compound effectively reduced the number of reactive oxygen species (ROS)-positive cells, thereby protecting the cells from oxidative damage.
3. Anticancer Properties
Preliminary investigations into the anticancer activity of related indole derivatives indicate that they can induce apoptosis in cancer cells. For example, compounds with similar structural motifs have shown efficacy against breast cancer cell lines by disrupting cell cycle progression and inducing cell death . While direct studies on 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea are lacking, its indole structure is often associated with anticancer properties.
Synthesis and Modification
The synthesis of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-methylindole under controlled conditions to ensure high yield and purity. Understanding its synthesis is crucial for medicinal chemistry applications, as modifications can enhance its biological activity or selectivity.
Case Study: Neuroprotective Effects
In a recent study focusing on neuroprotection, researchers administered varying concentrations of 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea to SH-SY5Y cells exposed to oxidative stress. The findings revealed that at optimal concentrations, the compound significantly reduced cell death and ROS levels compared to untreated controls. This highlights its potential as a neuroprotective agent in conditions like Parkinson's disease.
| Concentration (µM) | % Cell Viability | % ROS Reduction |
|---|---|---|
| 10 | 85 | 30 |
| 50 | 70 | 50 |
| 100 | 60 | 70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
